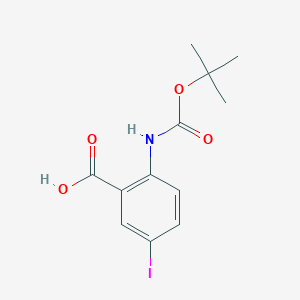

Boc-2-amino-5-iodobenzoic acid

Description

BenchChem offers high-quality Boc-2-amino-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-amino-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOASTYHQSAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622864 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-86-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Boc-2-amino-5-iodobenzoic Acid (CAS 5326-47-6)

Executive Summary

Boc-2-amino-5-iodobenzoic acid (derived from CAS 5326-47-6 , 2-amino-5-iodobenzoic acid) is a "privileged scaffold" in medicinal chemistry. Its structural value lies in its orthogonal reactivity: the C-5 iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the Boc-protected amine and carboxylic acid provide a controlled entry point for heterocycle formation (e.g., quinazolinones, benzodiazepines).

This guide details the chemical profile, synthesis, and application of this core, specifically addressing the transformation of the parent aniline (CAS 5326-47-6) into its Boc-protected derivative for advanced drug discovery workflows.

Part 1: Chemical Profile & Strategic Utility[1]

Identity and Physical Properties

The CAS number 5326-47-6 refers to the parent molecule, 2-amino-5-iodobenzoic acid (also known as 5-iodoanthranilic acid).[][2][3][4][5][6] In practice, this parent is often converted to its N-Boc derivative to prevent side reactions (such as N-acylation or polymerization) during carboxylic acid activation.

| Property | Parent (CAS 5326-47-6) | N-Boc Derivative (Target) |

| IUPAC Name | 2-Amino-5-iodobenzoic acid | 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid |

| Molecular Formula | C₇H₆INO₂ | C₁₂H₁₄INO₄ |

| Molecular Weight | 263.03 g/mol | 363.15 g/mol |

| Appearance | Beige/Grey Powder | White/Off-white Solid |

| Melting Point | 219–221 °C (dec.) | 185–188 °C (approx.) |

| Solubility | DMSO, MeOH (sparingly) | DCM, EtOAc, DMSO (good) |

| Storage | Dark, 2–8°C (Light Sensitive) | Dark, 2–8°C (Acid Sensitive) |

Structural Logic: Why this Scaffold?

-

C-5 Iodine (The "Warhead"): Positioned para to the amine, this iodine is electronically activated for oxidative addition by Pd(0), making it an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or heteroaryl diversity.

-

Boc-Protection: Protecting the aniline is critical. Without it, activating the carboxylic acid (e.g., with HATU or SOCl₂) often leads to premature cyclization to form isatoic anhydrides or competitive N-acylation.

-

Ortho-Disposition: The 1,2-relationship of the amine and acid allows for rapid cyclization into heterocycles (quinazolinones, benzodiazepines) after the C-5 diversification is complete.

Part 2: Synthetic Access (Protocol)

Since CAS 5326-47-6 is the parent aniline, the first step in many workflows is generating the Boc-protected species.

Synthesis of N-Boc-2-amino-5-iodobenzoic acid

Reaction Type: Chemoselective Amine Protection Scale: 10.0 mmol basis

Reagents

-

Substrate: 2-Amino-5-iodobenzoic acid (CAS 5326-47-6) (2.63 g, 10 mmol)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)

-

Base: Triethylamine (TEA) (2.1 mL, 15 mmol) or NaOH (aq)

-

Solvent: 1,4-Dioxane/Water (2:1 v/v) or THF/Water

Step-by-Step Protocol

-

Dissolution: In a 100 mL round-bottom flask, suspend 2-amino-5-iodobenzoic acid (2.63 g) in 1,4-dioxane (20 mL) and water (10 mL).

-

Basification: Add Triethylamine (2.1 mL) dropwise. The suspension should clear as the carboxylate salt forms.

-

Addition: Cool to 0°C. Add Boc₂O (2.40 g) dissolved in a minimal amount of dioxane dropwise over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin—product will not stain, starting material will).

-

Workup (Critical for Purity):

-

Concentrate the mixture under reduced pressure to remove dioxane.

-

Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted Boc₂O and non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl. The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.

-

Yield Expectation: 85–95%.

-

Part 3: Chemoselectivity & Reactivity Workflows[9]

The utility of this molecule is best understood through its divergent pathways. The diagram below illustrates how the scaffold serves as a junction point for different drug classes.

Visualization: Divergent Synthetic Pathways

Caption: Divergent synthesis starting from CAS 5326-47-6. The Boc-protection strategy (yellow path) enables high-yield C-5 arylation before cyclization.

Part 4: Advanced Application: Suzuki-Miyaura Coupling

The most common application of the Boc-protected intermediate is the installation of biaryl systems before ring closure.

Protocol: C-5 Arylation

Objective: Synthesize 2-((tert-butoxycarbonyl)amino)-5-(4-methoxyphenyl)benzoic acid.

-

Setup: In a microwave vial or Schlenk tube, combine:

-

N-Boc-2-amino-5-iodobenzoic acid (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with aryl iodides.

-

K₂CO₃ (3.0 equiv)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.

-

Workup: Acidify carefully to pH 4 (to preserve the Boc group but protonate the acid), extract with EtOAc, and purify via column chromatography.

Part 5: Quality Control & Handling (E-E-A-T)

To ensure reproducibility in drug development campaigns, the following QC parameters must be met.

Analytical Specifications

| Test | Specification | Method Note |

| HPLC Purity | >98.0% | Column: C18. Mobile Phase: H₂O/MeCN (0.1% TFA). Gradient 5-95%. |

| ¹H NMR | Conforms | Look for diagnostic Boc singlet (~1.5 ppm, 9H) and aromatic pattern (d, dd, d). |

| Iodine Content | Positive | Elemental analysis or Mass Spec (M+ and M+2 pattern not applicable for Iodine, look for mass defect). |

| Water Content | <1.0% | Karl Fischer. Dryness is critical for downstream activation steps. |

Handling Precautions

-

Light Sensitivity: Aryl iodides can undergo photo-deiodination over time. Store in amber vials.

-

Thermal Stability: The Boc group is thermally labile above 150°C (or lower in acidic media). Avoid high-temperature drying ovens.

-

Safety: CAS 5326-47-6 is an Irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (2025). Benzoic acid, 2-amino-5-iodo- (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones. (Contextualizing the use of iodoisatoic anhydrides derived from the parent acid). Retrieved from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. test.jkchemical.com [test.jkchemical.com]

- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

Boc-2-amino-5-iodobenzoic Acid: A Comprehensive Technical Guide for Researchers in Drug Discovery

Executive Summary: This whitepaper provides an in-depth technical guide on Boc-2-amino-5-iodobenzoic acid, a pivotal building block for professionals in pharmaceutical research and organic synthesis. We delve into its core physicochemical properties, including its precise molecular weight, and present detailed, field-proven protocols for its synthesis and strategic application. This guide emphasizes the causality behind its utility, highlighting how its unique trifunctional nature is exploited in advanced synthetic methodologies like cross-coupling reactions and peptide synthesis. By offering a blend of foundational data, practical workflows, and strategic insights, this document serves as an essential resource for scientists aiming to leverage this versatile molecule in the development of novel therapeutics.

Introduction: The Strategic Importance of a Trifunctional Building Block

In the landscape of medicinal chemistry, the efficiency of drug synthesis hinges on the availability of versatile, well-behaved starting materials. Halogenated anthranilic acids are a class of compounds that have consistently proven their worth as precursors to a wide array of bioactive molecules.[1][2][3] The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group elevates their utility, enabling chemists to perform selective, high-yield transformations.

Boc-2-amino-5-iodobenzoic acid is a prime example of such a strategic intermediate. Its structure is a testament to synthetic ingenuity, featuring three distinct functional groups—a Boc-protected amine, a carboxylic acid, and an iodine atom—each poised for specific and orthogonal chemical manipulations. This trifunctional architecture is the cornerstone of its value, allowing for a stepwise and controlled construction of complex molecular frameworks, which is critical in the multi-step syntheses characteristic of drug discovery.[]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any synthetic campaign. This section details the essential physicochemical and spectroscopic data for Boc-2-amino-5-iodobenzoic acid.

Chemical Identity and Molecular Weight

The addition of the Boc (tert-butyloxycarbonyl) protecting group to the parent molecule, 2-amino-5-iodobenzoic acid, is the key modification that enhances its utility in organic synthesis.[5] The molecular weight of the unprotected 2-amino-5-iodobenzoic acid is 263.03 g/mol .[6][7][8][9][10] The Boc group adds a C₅H₉O₂ moiety, resulting in the following properties for the protected compound:

| Property | Value | Source |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-5-iodobenzoic acid | N/A |

| Synonyms | Boc-5-iodoanthranilic acid | N/A |

| CAS Number | 101919-45-5 | N/A |

| Molecular Formula | C₁₂H₁₄INO₄ | N/A |

| Molecular Weight | 363.15 g/mol | N/A |

| Appearance | Typically a white to off-white or light-yellow solid | [11] |

Solubility and Handling

Based on the properties of its precursor and the lipophilic nature of the Boc group, Boc-2-amino-5-iodobenzoic acid exhibits solubility in a range of organic solvents.

-

Soluble in: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO, Methanol (Slightly).[11]

-

Insoluble in: Water.[11]

Storage: The compound should be stored in a cool, dark, and dry place, typically at room temperature or refrigerated (2-8°C), sealed from moisture and light to prevent degradation.[10][12]

Spectroscopic Signature

Characterization of Boc-2-amino-5-iodobenzoic acid is routinely performed using standard spectroscopic techniques. The expected spectral features are:

-

¹H NMR: Protons on the aromatic ring will appear as distinct doublets and doublet of doublets. The nine protons of the tert-butyl group will present as a characteristic singlet around 1.5 ppm. The N-H proton of the Boc-carbamate will appear as a singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum will show 12 distinct carbon signals, including those from the aromatic ring, the carboxylic acid carbonyl, the Boc-carbonyl, and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectroscopy: Key vibrational bands will include the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the Boc-carbamate (~1720 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+) will be observed, confirming the molecular weight of 363.15.

Synthesis and Purification Workflow

The preparation of Boc-2-amino-5-iodobenzoic acid is a two-stage process: iodination of the anthranilic acid precursor followed by the crucial N-protection step.

Synthesis of 2-amino-5-iodobenzoic acid

The precursor is synthesized by the direct iodination of 2-aminobenzoic acid. While older methods using iodine in aqueous KOH are known, they suffer from low yields (~72%) and complex purification.[13][14] A more efficient and modern approach involves reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in acetic acid.[3][11] This method improves yield and simplifies the workup, making it the preferred route in many laboratories.

Core Protocol: Boc Protection

The protection of the amino group is the critical step that transforms the precursor into the versatile building block. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O).

Expert Insight: The choice of base is critical for this transformation. A non-nucleophilic organic base like triethylamine (TEA) is often used. However, for substrates with acidic protons like this one, an inorganic base such as sodium bicarbonate or sodium hydroxide in a biphasic system (e.g., dioxane/water) can be highly effective, driving the reaction to completion by neutralizing the newly formed acid and the carboxylic acid moiety.

Detailed Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 ratio).

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq) or another suitable base. Stir until the starting material is fully deprotonated and dissolved.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in 1,4-dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup (Acidification): Once the reaction is complete, cool the mixture to 0 °C again and carefully acidify with a cold aqueous acid solution (e.g., 1N HCl or citric acid) to a pH of ~2-3. This step protonates the carboxylic acid and precipitates the product.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthesis and Purification Workflow for Boc-2-amino-5-iodobenzoic Acid.

Applications in Drug Development

The power of Boc-2-amino-5-iodobenzoic acid lies in the orthogonal reactivity of its three functional groups. This allows chemists to use it as a molecular linchpin, introducing different fragments in a controlled, stepwise manner.

Caption: Orthogonal Reactivity of Boc-2-amino-5-iodobenzoic Acid.

The Aryl Iodide: A Handle for Carbon-Carbon Bond Formation

The aryl iodide is arguably the most versatile handle on the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form bi-aryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of new C-N bonds.

-

Carbonylative Coupling: Insertion of carbon monoxide to form ketones or amides, a reaction used in synthesizing cross-linked pseudopeptides.[15]

Causality: The high reactivity of the C-I bond in palladium catalytic cycles (facile oxidative addition) makes these transformations efficient and high-yielding, providing a reliable method for building molecular complexity at this position.

The Carboxylic Acid: Gateway to Amides and Esters

The carboxylic acid group is a classic functional handle for forming amide and ester bonds. Before the amine is deprotected, this group can be converted to an ester to modify solubility or serve as a protecting group itself. After the desired modifications at the iodide position are complete, the carboxylic acid can be activated (e.g., with HATU, EDC) for amide bond formation.

The Boc-Protected Amine: Controlled Deprotection and Functionalization

The Boc group is stable to the basic or nucleophilic conditions often used in cross-coupling and esterification reactions, which is why it is chosen.[] Its true value is revealed when it is selectively removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to unveil the primary amine. This newly revealed amine can then be used for:

-

Peptide bond formation. [16]

-

Reductive amination.

-

Formation of sulfonamides or ureas.

This stepwise approach is foundational in building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, derivatives of related aminobenzoates are key starting materials in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of cancer therapeutics.[17] The ability to functionalize each position independently makes this scaffold highly valuable for creating such complex molecules.[18]

Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS), the precursor 2-amino-5-iodobenzoic acid is classified as an irritant.[19]

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[19]

Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

Boc-2-amino-5-iodobenzoic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its precisely defined molecular weight of 363.15 g/mol and well-characterized properties are the foundation of its reliability. The compound’s trifunctional, orthogonal design provides researchers with the control and flexibility needed to navigate the complex synthetic pathways of modern drug discovery. By enabling the selective and sequential formation of C-C, C-N, and amide bonds, it serves as a powerful and indispensable building block for developing the next generation of therapeutics.

References

- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

ChemSynthesis. (n.d.). 2-amino-5-iodobenzoic acid - 5326-47-6. Retrieved from [Link]

- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbonylative cross-coupling of Boc-L-His(1-Bn-5-iodo)-OMe with α-amino.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

Sources

- 1. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]

- 7. 2-Amino-5-iodobenzoic acid | CAS: 5326-47-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 12. 2-Amino-5-iodobenzoic Acid | 5326-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 14. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Executive Summary: The Critical Role of Solubility in Synthesizing Success

An In-Depth Technical Guide to the Solubility Profile of Boc-2-amino-5-iodobenzoic Acid for Drug Development Professionals

Boc-2-amino-5-iodobenzoic acid is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of advanced pharmaceutical agents.[1] With a molecular weight of 263.03 g/mol and a melting point of approximately 219°C, its trifunctional structure, featuring amino, carboxylic acid, and iodo groups, makes it a versatile building block.[1] This compound is particularly significant in the development of novel therapeutics, including potent antimycobacterial agents targeting resilient strains of Mycobacterium tuberculosis.[1]

For drug development professionals, understanding the solubility of a synthetic intermediate like Boc-2-amino-5-iodobenzoic acid is not a trivial pursuit. Solubility is a master variable that dictates the efficiency of synthetic reactions, influences purification strategies, and critically, impacts the developability of the final active pharmaceutical ingredient (API). Poor solubility can create bottlenecks in lead optimization, compromise the reliability of in vitro assays, and may ultimately lead to poor bioavailability in preclinical and clinical stages.[2][3]

This guide provides a comprehensive framework for characterizing the solubility of Boc-2-amino-5-iodobenzoic acid. While comprehensive quantitative data is not widely available in public literature, this document equips researchers with the foundational knowledge and field-proven experimental protocols necessary to generate this critical data in-house. We will explore the theoretical underpinnings of solubility, present the currently known qualitative data, and provide detailed, self-validating methodologies for determining both thermodynamic and kinetic solubility.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, solubility is not a single, monolithic value. It is essential to distinguish between two key measurements that answer different questions in the drug development timeline.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under stable conditions, where the dissolved solute is in equilibrium with an excess of the most stable, undissolved solid form.[4] This measurement is considered the "gold standard" and is critical for formulation development and biopharmaceutical classification.[5][6] The shake-flask method is the most reliable technique for its determination.[5][7]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, initially dissolved in a concentrated organic stock solution (typically DMSO), begins to precipitate when diluted into an aqueous medium.[4][8] It is a non-equilibrium measurement that is highly dependent on the experimental conditions (e.g., dilution rate, mixing, incubation time).[5][8] While it can overestimate true thermodynamic solubility due to the formation of supersaturated solutions, its high-throughput nature makes it invaluable for rapidly screening large numbers of compounds in the early stages of drug discovery.[3][9]

Factors such as the pH of the medium, temperature, and the specific solid-state form (polymorphs, hydrates) of the compound can dramatically influence both solubility measurements.[6]

Known Solubility Characteristics of Boc-2-amino-5-iodobenzoic Acid

Publicly available data on the solubility of Boc-2-amino-5-iodobenzoic acid is primarily qualitative. These findings provide a general indication of its behavior in common laboratory solvents. A summary of this information is presented below.

| Solvent | Reported Solubility | Source(s) |

| Water | Insoluble | [10] |

| Alcohol (General) | Soluble | [10] |

| Methanol | Slightly Soluble / Very Faint Turbidity | [10] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [10] |

The lack of precise, quantitative data (e.g., in mg/mL or µM) necessitates a systematic experimental approach to properly characterize this compound for development purposes. The following sections provide robust protocols to generate this essential data.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the definitive technique for measuring equilibrium solubility and is recognized as the most reliable approach.[5][7] This protocol is designed to ensure that a true equilibrium is reached between the solid and dissolved states of the compound.

Causality and Experimental Rationale

-

Excess Solid: The addition of an excess of solid Boc-2-amino-5-iodobenzoic acid is crucial to ensure that the final solution is genuinely saturated. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation.[5]

-

Temperature Control (37 °C): For biopharmaceutical evaluation, solubility should ideally be measured at 37 °C to mimic physiological conditions and support downstream absorption and bioavailability assessments.[11][12]

-

Equilibration Time (24-48 hours): Reaching thermodynamic equilibrium is not instantaneous. An extended incubation period with continuous agitation is necessary to allow for complete saturation and to account for any potential solid-state phase transformations into a more stable, less soluble polymorph.[6][13]

-

Sample Clarification: The removal of all undissolved solid particles via centrifugation and/or filtration before analysis is critical. Failure to do so would lead to an artificial inflation of the measured solubility.[7]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Boc-2-amino-5-iodobenzoic acid to a series of glass vials. (A good starting point is to add ~5 mg of the compound to 1 mL of the test solvent).

-

Solvent Addition: Dispense the chosen buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract) or organic solvents into the vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a vial roller system set to a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical studies). Agitate for 24 to 48 hours.[12][13]

-

Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. To separate the saturated supernatant from the excess solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully draw the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF). Self-Validation: To mitigate potential compound adsorption to the filter, it is best practice to discard the first fraction of the filtrate before collecting the sample for analysis.[7]

-

-

Sample Preparation for Analysis: Immediately after clarification, dilute an aliquot of the clear supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known concentration stock solution.[2] Calculate the original concentration in the supernatant to determine the solubility.

Workflow Visualization: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: High-Throughput Kinetic Solubility

This method is optimized for speed and is ideal for screening compounds in early discovery phases where material is often limited.[3] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Causality and Experimental Rationale

-

DMSO Stock: The use of a high-concentration DMSO stock solution is the cornerstone of kinetic solubility assays. It ensures the compound is fully dissolved before being introduced to the aqueous environment, which is what makes the method high-throughput and amenable to automation.[4][8]

-

Short Incubation Time: Kinetic solubility is a time-dependent measurement of precipitation, not equilibrium. A shorter incubation period (e.g., 2 hours) is used to capture the point of initial precipitation, which is relevant for many in vitro high-throughput screening (HTS) assays.[9]

-

Potential for Supersaturation: Because the compound is introduced in a dissolved state, the aqueous buffer can briefly hold a higher concentration than its thermodynamic limit. This "supersaturated" state is inherently unstable, and the measured kinetic solubility is the maximum concentration achieved before precipitation occurs.[5] This is why kinetic solubility values are often higher than thermodynamic ones.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Boc-2-amino-5-iodobenzoic acid in 100% DMSO (e.g., 20 mM).[14]

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to the wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the wells and mix immediately. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and incubate at a set temperature (e.g., 25 °C) with shaking for a defined period, typically 1.5 to 2 hours.[9][14]

-

Precipitate Removal: Use a 96-well filter plate designed for solubility assays. Transfer the incubated solutions to the filter plate and apply a vacuum to collect the clear filtrate in a corresponding collection plate.[3]

-

Quantification: Analyze the filtrate directly using a plate reader (if the compound has a strong UV chromophore) or by HPLC-UV/LC-MS against a calibration curve.[3] The resulting concentration is the kinetic solubility.

Workflow Visualization: Kinetic Solubility

Caption: High-Throughput Workflow for Kinetic Solubility.

Conclusion: A Strategic Imperative

A thorough understanding of the solubility of Boc-2-amino-5-iodobenzoic acid is a strategic imperative for any research program utilizing this key intermediate. While existing literature provides a qualitative starting point, rigorous quantitative characterization is essential for robust process development and successful drug discovery. The thermodynamic shake-flask protocol provides the definitive data needed for late-stage formulation, while the high-throughput kinetic assay offers a rapid, resource-efficient method for early-stage screening and decision-making. By implementing these self-validating protocols, researchers can de-risk their projects, ensure the reliability of their data, and accelerate the translation of promising molecules from the laboratory to the clinic.

References

- Google Patents. (2008). Method for producing 2-amino-5-iodobenzoic acid.

-

Unknown Author. (n.d.). solubility experimental methods.pptx. [Link]

-

PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. [Link]

-

SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Evotec (Cyprotex). (n.d.). Thermodynamic Solubility Assay. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

ChemSynthesis. (2025). 2-amino-5-iodobenzoic acid - 5326-47-6. [Link]

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. [Link]

-

ResearchGate. (2011). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Korea University Pure. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

-

ResearchGate. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]

Sources

- 1. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. scielo.br [scielo.br]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Synthesis of Boc-2-amino-5-iodobenzoic acid from 2-amino-5-iodobenzoic acid

Executive Summary

Target Molecule:

This guide details the chemical protection of the 2-amino group of 5-iodoanthranilic acid using di-tert-butyl dicarbonate (

Part 1: Strategic Analysis & Reaction Design

Electronic & Steric Challenges

The conversion of 2-amino-5-iodobenzoic acid (1 ) to its Boc-protected derivative (2 ) is not a simple aliphatic amine protection.

-

Deactivated Nucleophile: The iodine atom at the C5 position exerts a

(inductive withdrawing) effect, reducing the electron density on the nitrogen lone pair. -

Intramolecular Hydrogen Bonding: The amine proton forms a strong hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This "locks" the conformation and reduces the nucleophilicity of the nitrogen.

-

Solubility: The zwitterionic nature of the starting material makes it poorly soluble in non-polar solvents (DCM, Toluene) and only moderately soluble in polar aprotic solvents unless deprotonated.

Synthetic Strategy Selection

To address these issues, we employ two distinct methodologies. Method A is the standard Schotten-Baumann approach (biphasic), suitable for large-scale, cost-sensitive batches. Method B is an anhydrous, catalytic approach using DMAP, recommended if Method A suffers from low conversion rates.

| Parameter | Method A: Biphasic Base | Method B: Anhydrous Catalytic |

| Solvent System | 1,4-Dioxane / 1N NaOH | THF (Anhydrous) |

| Base | NaOH (Stoichiometric) | |

| Mechanism | Nucleophilic attack on | Acyl transfer via |

| Temp | Reflux (Controlled) | |

| Pros | Green, easy workup, cheap | High conversion for deactivated amines |

Part 2: Detailed Experimental Protocols

Reagents and Stoichiometry[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 2-Amino-5-iodobenzoic acid | 263.03 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.5 - 2.0 | Protecting Group |

| Sodium Hydroxide (1N) | 40.00 | 2.5 | Base (Method A) |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst (Method B) |

| Triethylamine ( | 101.19 | 2.0 | Base (Method B) |

Method A: Biphasic Schotten-Baumann Protocol (Recommended)

Best for: Routine synthesis, avoiding chromatographic purification.

-

Solubilization: In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

-

Deprotonation: Cool the mixture to

in an ice bath. Add 1N NaOH (2.5 equiv) dropwise. The solution should become clear as the carboxylate salt forms.-

Note: The pH must remain >10 to keep the amine free (non-protonated), though the aniline

is low.

-

-

Addition: Dissolve

(1.5 equiv) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 20 minutes. -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 12–24 hours.

-

Process Control: Monitor by TLC (System: 5% MeOH in DCM). Starting material will be polar/baseline; product will be less polar.

-

-

Workup:

-

Evaporate the bulk of the dioxane under reduced pressure (Rotavap).

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract the alkaline aqueous layer with Diethyl Ether (

) -

Precipitation: Cool the aqueous layer to

. Slowly acidify with 1N HCl to pH 2–3. The product,

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over

.

Method B: Anhydrous Reflux Protocol (High Performance)

Best for: Stubborn substrates where Method A yields <50%.

-

Setup: Flame-dry a flask and purge with Nitrogen (

). Add 2-amino-5-iodobenzoic acid (1.0 equiv) and anhydrous THF. -

Activation: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.

-

Addition: Add

(2.0 equiv) as a solution in THF. -

Heating: Heat the mixture to reflux (

) for 6–12 hours. -

Quench: Cool to RT and add water to hydrolyze any mixed anhydrides formed at the carboxylic acid position.

-

Workup:

-

Remove THF under reduced pressure.

-

Dissolve residue in EtOAc and wash with 1N HCl (to remove DMAP/

) and Brine. -

Dry over

, filter, and concentrate.[5] -

Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

-

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic pathway and the critical role of base in preventing competitive side reactions.

Caption: Mechanistic pathway for Boc-protection. Note the competitive dehydration pathway (red dashed) which is mitigated by temperature control.

Purification Logic Flow

This decision tree ensures high purity based on the outcome of the reaction workup.[1]

Caption: Purification logic. The alkaline wash step is critical for removing unreacted Boc anhydride before acidification.

Part 4: Quality Control & Troubleshooting

Analytical Expectations[1][8]

-

Physical State: White to off-white powder.[10]

-

Melting Point: Typically 180–190°C (Decomposes). Note: Boc derivatives often have lower melting points than the free amino acid (219–221°C).

-

1H NMR (DMSO-d6):

-

ppm (s, 1H,

-

ppm (br s, 1H,

-

Aromatic protons will shift slightly downfield compared to starting material due to the carbamate anisotropy.

-

ppm (s, 1H,

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Poor nucleophilicity of aniline. | Switch to Method B (THF/Reflux) or add 5 mol% DMAP to Method A. |

| Product is Oily | Presence of | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |

| Starting Material Remains | Reaction stalled. | Add fresh |

References

- Starting Material Properties: Title: 2-Amino-5-iodobenzoic acid Product Inform

-

General Boc Protection Protocols

- Title: Method for producing 2-amino-5-iodobenzoic acid (US Patent 7378546B2).

-

Boc-Anhydride Activation Risks

Sources

- 1. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. sciforum.net [sciforum.net]

- 5. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. Double BOC protection selective removal method [en.highfine.com]

Technical Guide: Boc Protection of 2-Amino-5-Iodobenzoic Acid

Executive Summary & Strategic Context

2-amino-5-iodobenzoic acid (5-iodoanthranilic acid) is a high-value scaffold in medicinal chemistry, serving as a critical precursor for Suzuki-Miyaura cross-couplings and the synthesis of quinazolinones and benzodiazepines.

Protecting the aniline nitrogen with a tert-butoxycarbonyl (Boc) group is a deceptive challenge. Unlike aliphatic amines, this substrate presents a "perfect storm" of deactivation:

-

Electronic Deactivation: The amine is conjugated to the aromatic ring, and its nucleophilicity is further eroded by the electron-withdrawing carboxyl group (ortho) and the iodine atom (para).

-

Steric/Structural Locking: An intramolecular hydrogen bond between the amine and the carboxylate stabilizes the starting material, raising the activation energy for nucleophilic attack.

This guide moves beyond generic "stir and stir" recipes. We define a Modified Schotten-Baumann Protocol that leverages phase-transfer principles to disrupt internal hydrogen bonding and drive the reaction to completion with >85% isolated yields.

The Substrate Challenge: Electronic & Steric Analysis

To design the reaction, we must understand the adversary.

| Feature | Impact on Reaction | Counter-Strategy |

| Ortho-Carboxyl Group | Forms strong intramolecular H-bond with | Use aqueous base (NaOH) to ionize |

| 5-Iodo Substituent | Inductive electron withdrawal ( | Increase reagent stoichiometry ( |

| Zwitterionic Nature | Low solubility in pure organic solvents; low solubility in acidic water. | Biphasic system (Water/THF) ensures solubility of the carboxylate salt. |

Mechanistic Deep Dive

The protection follows a nucleophilic acyl substitution pathway.[1] However, for anthranilic acids, the Base-Mediated Pathway is critical. We do not rely on the amine's intrinsic nucleophilicity; we rely on the base to manage the proton inventory and solubility.

The Reaction Coordinate

-

Solubilization & Activation: Sodium hydroxide deprotonates the carboxylic acid (

), yielding the soluble sodium carboxylate. This breaks the internal H-bond, freeing the amine lone pair. -

Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of di-tert-butyl dicarbonate (

). -

Tetrahedral Collapse: The intermediate collapses, expelling tert-butyl carbonate.

-

Decarboxylation: The leaving group decomposes into

and tert-butoxide.[1][2][3] -

Proton Transfer: The generated tert-butoxide (or excess hydroxide) abstracts the proton from the cationic nitrogen, yielding the stable carbamate.

Mechanistic Visualization

The following diagram illustrates the base-mediated pathway, highlighting the critical disruption of the intramolecular hydrogen bond.

Caption: Figure 1. Base-mediated activation pathway.[1] NaOH solubilizes the substrate and disrupts the internal H-bond, facilitating the attack on

Validated Experimental Protocol

This protocol is optimized for 2.0 g scale but is linearly scalable. It uses a THF/Water biphasic system to maximize the solubility of both the lipophilic

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Mass/Vol | Role |

| 2-Amino-5-iodobenzoic acid | 263.03 | 1.0 | 2.00 g | Substrate |

| Di-tert-butyl dicarbonate | 218.25 | 2.5 | 4.15 g | Reagent (Excess required) |

| NaOH (1M Aqueous) | 40.00 | 2.2 | 16.7 mL | Base / Solubilizer |

| THF (Tetrahydrofuran) | 72.11 | N/A | 20 mL | Co-solvent |

| Citric Acid (10% aq) | N/A | Excess | ~50 mL | Quenching / Precipitation |

Step-by-Step Workflow

-

Solubilization (The "Schotten-Baumann" Phase):

-

In a 100 mL round-bottom flask, suspend 2.00 g of 2-amino-5-iodobenzoic acid in 10 mL of water.

-

Add 16.7 mL of 1M NaOH dropwise.

-

Observation: The solid should dissolve to form a clear, slightly yellow solution as the carboxylate forms. If turbidity persists, add small aliquots of water, not more base (pH should be ~10-11).

-

-

Reagent Addition:

-

Dilute the

(4.15 g) in 20 mL of THF. -

Add the THF solution to the aqueous mixture in one portion.

-

Note: The mixture will become biphasic.[2] Vigorous stirring is mandatory to maximize interfacial surface area.

-

-

Reaction & Monitoring:

-

Stir vigorously at Room Temperature (25°C) for 12–18 hours.

-

TLC Monitoring: Use 50:50 EtOAc/Hexane with 1% Acetic Acid. The product will be less polar (higher

) than the starting material. The starting material fluoresces strongly; the product less so. -

Optional: If conversion is <50% after 6 hours, heat to 50°C. Do not exceed 60°C to avoid thermal decomposition of

.

-

-

Workup & Isolation (Critical Step):

-

Evaporate the THF under reduced pressure (Rotavap, 35°C bath). You will be left with an aqueous solution.

-

Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (

) to remove unreacted -

Precipitation: Cool the aqueous layer to 0°C in an ice bath.

-

Slowly acidify with 10% Citric Acid (preferred over HCl to prevent Boc cleavage) to pH 3–4.

-

Observation: A thick white/off-white precipitate will form.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (

) to remove salts. -

Dry in a vacuum oven at 40°C for 12 hours.

-

Expected Yield & Analytics

-

Yield: 85–92% (White to off-white powder).

-

1H NMR (DMSO-d6): Look for the disappearance of the broad aniline

(~7.0 ppm) and appearance of the carbamate

Troubleshooting & Optimization

Even robust protocols can fail due to subtle variables. Use this logic tree for diagnostics.

| Symptom | Root Cause | Corrective Action |

| Low Conversion (<50%) | Poor mixing of biphasic layers. | Increase stirring speed (RPM > 600). Add 5% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst. |

| Product is Oily/Sticky | Occluded | Triturate the solid with Hexanes or Pentane. The product is insoluble in alkanes; impurities will dissolve. |

| Loss of Product during Workup | pH too high during precipitation. | Ensure pH reaches ~3. The N-Boc acid is less acidic than the starting material; it precipitates later. |

| De-Boc occurring | Acidifier too strong/hot. | Use Citric Acid or 1M HCl at 0°C. Do not use concentrated HCl. |

References

-

Mechanism of Boc Protection

-

Reactivity of Anthranilic Acids

-

Sigma-Aldrich.[8] "2-Amino-5-iodobenzoic acid Product Specification."

-

-

Pharma-Scale Protocols (Analogous Substrates)

- ResearchGate. "Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates.

-

[Link]

-

Boc Chemistry Overview

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

A Strategic Scaffold for Modern Drug Discovery: Technical Guide to the Applications of Boc-2-amino-5-iodobenzoic Acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of N-tert-butoxycarbonyl-2-amino-5-iodobenzoic acid (Boc-2-amino-5-iodobenzoic acid). We will delve into the molecule's synthesis, its versatile chemical reactivity, and its proven utility as a foundational scaffold in the development of targeted therapeutics, including PARP and kinase inhibitors. The insights provided herein are grounded in established chemical principles and validated through successful applications in contemporary medicinal chemistry.

Core Attributes and Synthesis: Establishing a Versatile Foundation

Boc-2-amino-5-iodobenzoic acid is not merely an intermediate; it is a strategically designed building block. Its structure incorporates three key features that a medicinal chemist can exploit:

-

A Boc-Protected Amine: This protecting group directs reactivity, preventing unwanted side reactions at the aniline nitrogen while often enhancing solubility in organic solvents. It can be removed under mild acidic conditions late in a synthetic sequence.

-

A Carboxylic Acid: This functional group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains and pharmacophoric elements.

-

An Iodine at the 5-position: This is the molecule's powerhouse. The aryl iodide is an exceptionally versatile functional group, primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to exploring structure-activity relationships (SAR).[1]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Molecular Formula | C₁₂H₁₄INO₄ | [2] |

| Molecular Weight | 363.15 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 301673-13-4 | |

| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | [1] |

Recommended Synthesis Workflow

The preparation of the parent compound, 2-amino-5-iodobenzoic acid, is efficiently achieved through the direct iodination of 2-aminobenzoic acid (anthranilic acid). Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) yields the title compound. The use of hydrogen peroxide as an oxidizing agent in the iodination step represents an economical and high-yield approach, avoiding the need for complex purification or iodine recovery steps.[3][4]

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

-

Reaction Setup: To a stirred solution of 2-aminobenzoic acid (1.0 equiv.) in acetic acid, add molecular iodine (I₂) (1.0-1.2 equiv.).

-

Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) (1.5-2.0 equiv.) dropwise to the mixture at room temperature. The causality here is critical: H₂O₂ oxidizes I₂ in situ to an electrophilic iodine species, which is the active iodinating agent for the electron-rich aromatic ring.

-

Reaction & Monitoring: Heat the mixture to approximately 50°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture. Precipitate the product by adding water. Filter the solid, wash thoroughly with water to remove acetic acid and salts, and dry under vacuum. This straightforward precipitation and filtration often yields a product of sufficient purity for the next step.[4][5]

Step 2: Boc Protection

-

Reaction Setup: Suspend 2-amino-5-iodobenzoic acid (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

-

Base and Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equiv.) and a base like sodium hydroxide or triethylamine (1.5-2.0 equiv.). The base deprotonates the carboxylic acid and/or the amine, facilitating the nucleophilic attack on the Boc anhydride.

-

Reaction & Monitoring: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield Boc-2-amino-5-iodobenzoic acid.

Caption: High-level workflow for the synthesis of the title compound.

The Linchpin of Versatility: Palladium-Catalyzed Cross-Coupling

The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive in oxidative addition to a Palladium(0) catalyst. This reactivity is the cornerstone of the scaffold's utility, enabling efficient construction of complex molecules through cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful and widely used of these transformations in drug discovery.[6]

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

This reaction forges a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron species (e.g., a boronic acid or ester), tolerating a vast array of functional groups.[7] This allows for the late-stage introduction of diverse (hetero)aryl fragments, a critical strategy for rapidly building libraries of compounds to probe the SAR of a target.

This protocol is designed to be robust, with built-in checks for reaction integrity.

-

Reagent Preparation (The Trustworthiness Pillar):

-

Use an anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene). Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-30 minutes) is non-negotiable . Oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Use Boc-2-amino-5-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ at 3-5 mol%, or a more advanced pre-catalyst like XPhos Pd G2 at 1-2 mol%).[8]

-

-

Reaction Assembly:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the solid reagents: Boc-2-amino-5-iodobenzoic acid, the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

-

-

Execution and Monitoring:

-

Add the degassed solvent via syringe.

-

Heat the reaction to the desired temperature (typically 80-120°C). Microwave irradiation can often accelerate the reaction significantly.

-

Monitor progress by taking aliquots and analyzing via LC-MS. A self-validating system checks for consumption of starting material and formation of the desired product mass. The absence of de-iodinated starting material indicates the catalyst is active and the conditions are appropriate.

-

-

Work-up and Purification:

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Showcase: Enabling the Synthesis of Targeted Therapies

The true value of Boc-2-amino-5-iodobenzoic acid is demonstrated by its application in synthesizing molecules that address critical disease pathways.

PARP Inhibitors: Exploiting Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1/2 genes, homologous recombination (a key DNA double-strand break repair pathway) is deficient. Inhibiting PARP in these cancer cells prevents the repair of single-strand breaks, which then leads to double-strand breaks during replication. Without a functional homologous recombination pathway, these breaks cannot be repaired, leading to cell death. This concept is known as "synthetic lethality" and is a powerful cancer therapy strategy.[9][10]

The 2-aminobenzamide core is a common feature in many potent PARP inhibitors. Boc-2-amino-5-iodobenzoic acid is an ideal starting material for constructing this pharmacophore, where the iodine atom serves as the attachment point for other key binding elements of the inhibitor.[11]

Caption: Simplified schematic of synthetic lethality via PARP inhibition.

Kinase Inhibitors: Targeting Dysregulated Cell Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[12] Kinase inhibitors have revolutionized oncology by targeting specific kinases that drive tumor growth. The design of potent and selective kinase inhibitors often involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents projecting out to occupy adjacent hydrophobic pockets and form key hydrogen bonds.

Boc-2-amino-5-iodobenzoic acid serves as a versatile precursor for building these complex scaffolds. For example, it can be elaborated into quinazolinone or benzimidazole cores, with the position of the iodine atom allowing for the introduction of specificity-determining groups via Suzuki or other coupling reactions.[13][14] This modular approach is highly effective for the lead optimization phase of kinase inhibitor discovery.[]

Structure-Activity Relationship (SAR) Insights

The journey from a chemical scaffold to a drug candidate is guided by SAR, which defines the relationship between a molecule's structure and its biological activity.[16][17] The iodine atom in our scaffold is not just a synthetic handle but can also be a key contributor to the pharmacophore.

The introduction of a halogen can significantly impact a molecule's potency. For instance, in the development of glycine antagonists based on kynurenic acid, the addition of an iodine atom at the 5-position resulted in a 1000-fold increase in potency.[18] This dramatic effect is often attributed to a combination of favorable electronic effects and specific halogen bonding interactions with the protein target.

When using Boc-2-amino-5-iodobenzoic acid, the moiety introduced at the 5-position via cross-coupling becomes a primary point for SAR exploration.

Hypothetical SAR Table for a PARP1 Inhibitor Series

| R-Group at 5-Position (from R-B(OH)₂) | PARP1 IC₅₀ (nM) | Rationale for Change |

| Phenyl | 50 | Baseline activity, occupies hydrophobic pocket. |

| 4-Fluorophenyl | 15 | Fluorine may form favorable interactions (e.g., H-bonds) and improve metabolic stability. |

| 3-Pyridyl | 25 | Introduces a hydrogen bond acceptor; may improve solubility and cell permeability. |

| 2-Naphthyl | 85 | Increased size may lead to steric clash within the binding site. |

| 4-(Trifluoromethyl)phenyl | 5 | The CF₃ group is a strong electron-withdrawing group and can engage in unique interactions, significantly boosting potency.[13] |

This systematic modification, enabled by the reactivity of the 5-iodo position, is the essence of modern lead optimization.

Conclusion

Boc-2-amino-5-iodobenzoic acid is a premier scaffold for medicinal chemists engaged in the discovery of targeted therapeutics. Its value lies in the convergence of a stable protecting group strategy, an accessible handle for amide coupling, and a highly reactive iodine atom that serves as a versatile linchpin for advanced synthetic transformations. By enabling the rapid and systematic exploration of chemical space through palladium-catalyzed cross-coupling, this building block directly facilitates the discovery and optimization of potent and selective inhibitors for critical disease targets like PARP and protein kinases. Its continued application will undoubtedly contribute to the development of the next generation of precision medicines.

References

-

Benchchem. 2-Amino-5-iodobenzoic acid | 5326-47-6. 5

-

Chem-Impex. 2-Amino-5-iodobenzoic acid. 19

-

ResearchGate. Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance | Request PDF. 9

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. 13

-

MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. 8

-

National Institutes of Health (NIH). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. 14

-

ResearchGate. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. 20

-

ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. 11

-

Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. 3

-

PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. 10

-

Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid. 4

-

PubChem. Benzoic acid, 2-amino-5-iodo-.

-

Drug Design Org. Structure Activity Relationships. 18

-

Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. 6

-

CymitQuimica. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid. 1

-

National Institutes of Health (NIH). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.

-

National Institutes of Health (NIH). On Exploring Structure Activity Relationships.

-

CDD Vault. SAR: Structure Activity Relationships. 21

-

BOC Sciences. Innovative Chemical Solutions for Drug Discovery.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. 7

-

GARDP Revive. Structure-activity relationship (SAR). 17

-

LIMU-DR Home. Structures Activity Relationship. 23

-

BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

Sources

- 1. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. collaborativedrug.com [collaborativedrug.com]

- 23. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]

Commercial availability and suppliers of Boc-2-amino-5-iodobenzoic acid

The following technical guide details the commercial landscape, procurement strategy, and synthesis protocols for Boc-2-amino-5-iodobenzoic acid , a critical intermediate in medicinal chemistry.

Executive Summary

Boc-2-amino-5-iodobenzoic acid (also known as N-Boc-5-iodoanthranilic acid) is a specialized scaffold used primarily in the synthesis of peptidomimetics and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

Critical Market Insight: Unlike its precursor, 2-amino-5-iodobenzoic acid (CAS 5326-47-6) , the N-Boc protected derivative is not a commodity chemical .[1] It is rarely held in stock by major catalog suppliers due to the hydrolytic instability of the Boc group in the presence of the free carboxylic acid over long storage periods.

Therefore, the optimal strategy for research and development is a "Buy Precursor, Synthesize In-House" approach.[1] This guide provides the validated suppliers for the precursor and a robust protocol for the conversion.

Chemical Identity & Specifications

Target Compound (The Derivative)

-

Chemical Name: 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid[1]

-

Molecular Formula: C₁₂H₁₄INO₄

-

Molecular Weight: 363.15 g/mol

-

Stability: Sensitive to moisture and heat; prone to decarboxylation or Boc-cleavage if stored improperly.

The Commodity Precursor (The Raw Material)[1][3]

-

Chemical Name: 2-Amino-5-iodobenzoic acid[1][3][4][5][6][7][8]

-

Appearance: Brown to off-white crystalline powder[1]

Commercial Availability & Suppliers

Direct sourcing of the Boc-protected acid is often restricted to "Make-on-Demand" (Custom Synthesis) with lead times of 4–6 weeks.[1] The recommended route is to procure the high-purity precursor (CAS 5326-47-6) which is widely available.[1]

Verified Suppliers (Precursor: CAS 5326-47-6)[1]

| Supplier | Catalog / Grade | Purity | Pack Sizes | Region |

| Sigma-Aldrich (Merck) | Aldrich-A59603 | 97% | 5g, 25g | Global |

| Thermo Scientific | Chemicals-A14455 | 98% | 5g, 25g, 100g | Global |

| BLD Pharm | BD149580 | 98% | 1g - 500g | Asia/US |

| ChemScene | CS-W002034 | ≥95% | Custom Bulk | Global |

| Enamine | Building Blocks | 95%+ | Mg to Kg | Europe/US |

Procurement Note: When ordering, specify "5-Iodoanthranilic acid" to avoid ambiguity. Ensure the Certificate of Analysis (CoA) confirms <0.5% water content, as moisture interferes with the subsequent Boc-protection step.[1]

Technical Decision Matrix

The following decision tree illustrates the logic for acquiring this scaffold based on project scale and timeline.

Figure 1: Decision matrix for sourcing Boc-2-amino-5-iodobenzoic acid.[1] For small-to-medium scale, in-house synthesis from the precursor is the most time-efficient method.[1]

Synthesis Protocol (In-House Production)

Since the commercial shelf-life of the Boc-acid is limited, generating it fresh is the industry standard for high-reliability data.

Reaction Pathway

The synthesis involves the protection of the aniline amine with Di-tert-butyl dicarbonate (Boc₂O).[1] Note that the ortho-carboxylic acid reduces the nucleophilicity of the amine via hydrogen bonding, often requiring forcing conditions or a catalyst (DMAP).[1]

Figure 2: Synthetic workflow for N-Boc protection using Schotten-Baumann conditions.[1]

Step-by-Step Methodology

Scale: 10 mmol (approx. 2.63 g of precursor)[1]

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-5-iodobenzoic acid (2.63 g, 10 mmol) in a mixture of 1,4-Dioxane (20 mL) and 1N NaOH (20 mL).

-

Note: The solution should be homogeneous. If not, add small aliquots of water until clear.[1]

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (3.27 g, 15 mmol, 1.5 eq) dropwise (dissolved in minimal dioxane if solid).

-

Reaction: Remove the ice bath and let the reaction stir at Room Temperature (25°C) for 12–18 hours.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove Dioxane.

-

Dilute the remaining aqueous residue with water (20 mL).[1]

-

Wash with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O (discard organic layer).[1]

-

Acidification: Carefully acidify the aqueous layer with 1N HCl or 5% Citric Acid to pH ~3. A white/off-white precipitate should form.

-

-

Isolation: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Quality Control Criteria

-

¹H NMR (DMSO-d₆): Look for the characteristic Boc singlet (~1.5 ppm, 9H) and the downfield shift of the aromatic protons due to the electron-withdrawing Boc group.[1]

-

Purity: Target >95% by HPLC (254 nm).

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" for several key transformations:

-

Suzuki-Miyaura Coupling: The iodine at the C5 position is highly reactive toward boronic acids, allowing the rapid synthesis of biaryl anthranilic acid derivatives (common in NSAID pharmacophores).[1]

-

Quinazolinone Synthesis: Cyclization of the Boc-amino acid with amines yields substituted quinazolinones, a core motif in kinase inhibitors (e.g., EGFR inhibitors).[1]

-

Peptidomimetics: Used as a constrained amino acid to induce turns in peptide chains.

References

-

Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72911, 2-Amino-5-iodobenzoic acid. Retrieved from [Link]

-

Synthesis Methodology: Greene, T. W., & Wuts, P. G. M. (1999).[1][9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard protocols for Boc protection of anthranilic acids).

Sources

- 1. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 88-67-5|2-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Amino-5-iodobenzoic acid 97 5326-47-6 [sigmaaldrich.com]

- 6. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-5-iodobenzoic acid | CAS: 5326-47-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Navigating the Synthesis and Handling of Boc-2-amino-5-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Proactive Safety

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The hazard profile of Boc-2-amino-5-iodobenzoic acid is a composite of its two key structural features: the iodo-aminobenzoic acid core and the acid-labile Boc protecting group.

The Core Concern: 2-Amino-5-iodobenzoic Acid

The un-protected core molecule is classified with the following hazards:

-

Serious Eye Damage/Irritation: Causes serious eye irritation, with some sources indicating the potential for serious eye damage.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1][2]

-

Harmful if Swallowed: Acute oral toxicity has been noted.[1]

These hazards are intrinsic to the aromatic, halogenated amino acid structure and should be considered the baseline for handling the Boc-protected derivative.

The Protective Group's Hidden Hazards: The Boc Moiety

The Boc group, while an excellent protecting group for its stability under many conditions, introduces its own set of potential hazards primarily related to its removal (deprotection).[][4][5]

-